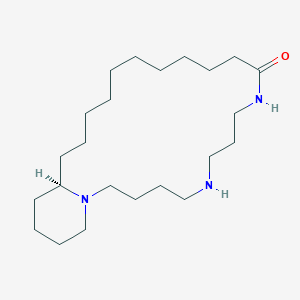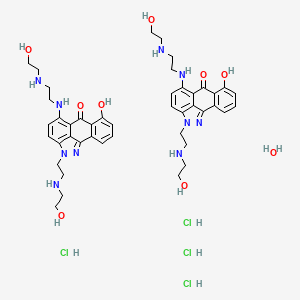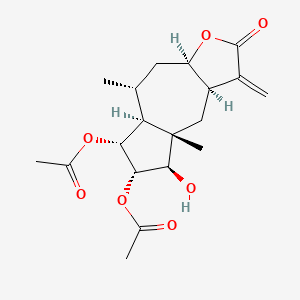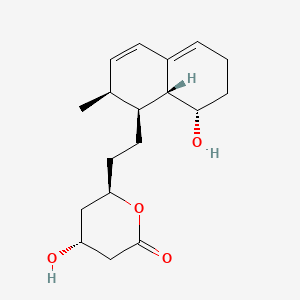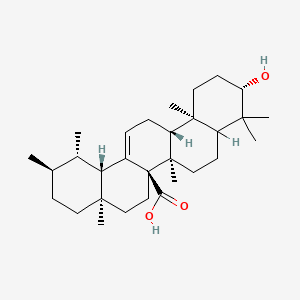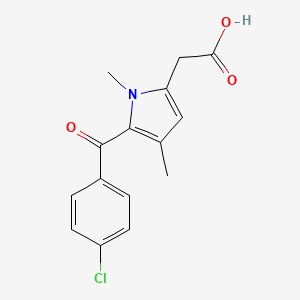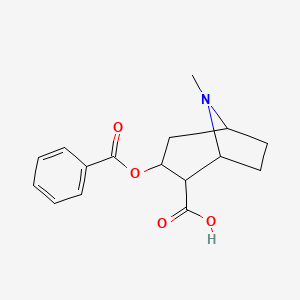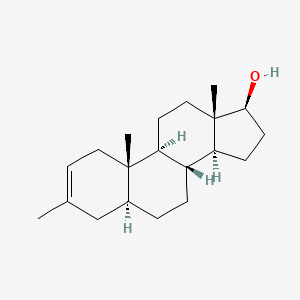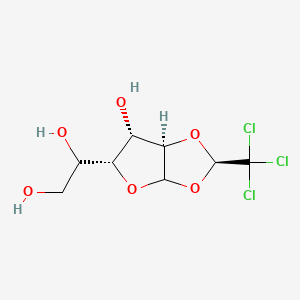
a-Chloralose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloralose is a dioxolane.
Aplicaciones Científicas De Investigación
Applications in Anesthesia and Neurophysiology
α-Chloralose is valued for its mild anesthetic properties, providing stable but not deep anesthesia, making it suitable for neurophysiological studies. Its use allows for the maintenance of physiological conditions in animals during experiments, with minimal influence on pain response or cardiovascular reflexes. For instance, α-Chloralose has been shown to maintain strong BOLD responses in fMRI experiments on rats, enabling researchers to study brain activity under conditions that closely resemble the awake state (Alonso, Makarova, & Hess, 2011).
Effects on Hippocampal Synaptic Function
Research has also delved into the effects of α-Chloralose on hippocampal synaptic function and neuronal network synchronization. For example, one study demonstrated that α-Chloralose diminishes gamma oscillations in rat hippocampal slices without significantly affecting basic synaptic transmission or ionotropic glutamate, choline, and glycine receptor function. This suggests that α-Chloralose may enhance GABAergic leak current and prolong the decay constant of spontaneous inhibitory postsynaptic currents, impacting neuronal network synchronization in the hippocampus (Wang et al., 2008).
Influence on GABA Release
Another interesting aspect of α-Chloralose's action is its differential effects on spontaneous and evoked GABA release in rat hippocampal CA1 neurons. Research indicates that α-Chloralose can potentiate exogenous GABA-induced responses and, at higher concentrations, activate GABA(A) receptors on GABAergic presynaptic nerve terminals. This modulation of GABAergic transmission underscores the complex impact of α-Chloralose on neural activity, offering insights into its potential influence on neurophysiological processes (Matsuura et al., 2011).
Rodenticide Use and Regulatory Perspectives
Beyond its scientific applications, α-Chloralose's role as a rodenticide has been recognized, with the US Environmental Protection Agency proposing its use based on its safety profile compared to other rodenticides. This highlights the substance's broader implications in pest control, reflecting on its selective toxicity and the need for careful handling and application in both research and pest management contexts (Erickson, 2019).
Propiedades
Nombre del producto |
a-Chloralose |
|---|---|
Fórmula molecular |
C8H11Cl3O6 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
1-[(2R,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2?,3-,4+,5+,6?,7+/m0/s1 |
Clave InChI |
OJYGBLRPYBAHRT-OPKHMCHVSA-N |
SMILES isomérico |
C(C([C@@H]1[C@@H]([C@@H]2C(O1)O[C@@H](O2)C(Cl)(Cl)Cl)O)O)O |
SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
SMILES canónico |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




